[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid
Overview
Description
[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid is a compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which include [methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid, have a broad spectrum of pharmacological activities .
Mode of Action
It is known that 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives are known to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyridazinone derivatives are known to have a wide range of pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to environmental toxicants can alter the methylation level of m6A and the expression of the m6A-binding protein, thus promoting the occurrence and development of cancers through diverse mechanisms .
Biochemical Analysis
Biochemical Properties
[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity and the overall biochemical pathways they are involved in. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s role in metabolic pathways is crucial for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is essential for predicting its bioavailability and potential therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with specific biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid typically involves the reaction of 6-methyl-pyridazine with methylamine and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including the formation of intermediates, purification, and final product isolation.
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Step 1: Formation of Intermediate
- React 6-methyl-pyridazine with methylamine in the presence of a suitable solvent (e.g., ethanol) at a temperature of 60-80°C.
- The reaction mixture is stirred for several hours to ensure complete conversion.
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Step 2: Addition of Acetic Acid
- Add acetic acid to the reaction mixture and continue stirring at room temperature.
- The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the formation of the desired product.
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Step 3: Purification and Isolation
- The reaction mixture is subjected to purification techniques such as column chromatography or recrystallization to isolate the pure product.
- The final product is characterized using spectroscopic methods (e.g., NMR, IR) to confirm its structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Material Science: The compound is explored for its potential use in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds such as 3(2H)-pyridazinone and its derivatives share a similar pyridazine core structure and exhibit diverse pharmacological activities.
Pyrimidine and Pyrazine Derivatives: These compounds also contain nitrogen atoms in their ring structures and are used in various medicinal and industrial applications.
Uniqueness
[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid is unique due to its specific substitution pattern and the presence of both methyl and amino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-[methyl-(6-methylpyridazin-3-yl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-3-4-7(10-9-6)11(2)5-8(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFZAIDZVLPUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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